4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is a complex organic compound often used in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine groups during peptide synthesis. The presence of a hydroxyphenyl group adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 3-(3-hydroxyphenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to handle the increased volume. The use of high-throughput purification systems like preparative HPLC ensures the efficient isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Tosylated derivatives.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to the Fmoc protecting group, which can be easily removed under mild conditions.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific proteins or enzymes.
Biological Studies: It serves as a probe in studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid exerts its effects depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. It is removed by treatment with a base like piperidine, revealing the free amine for further coupling reactions.
Pharmaceutical Action: When used in drug development, the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxyphenyl group.
Fmoc-Tyrosine: Contains a phenolic hydroxyl group but differs in the side chain structure.
Fmoc-Serine: Features a hydroxymethyl group instead of a hydroxyphenyl group.
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of both the Fmoc protecting group and the hydroxyphenyl moiety. This combination allows for versatile applications in peptide synthesis and pharmaceutical research, offering unique reactivity and functionalization options compared to other Fmoc-protected amino acids.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2354024-12-5 |
---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.